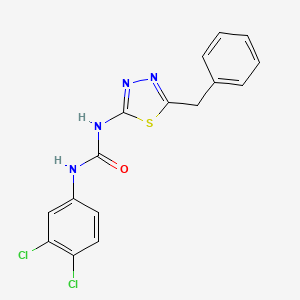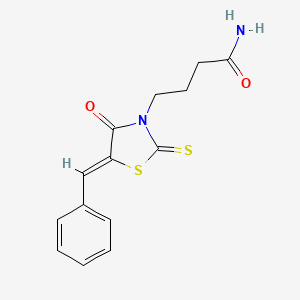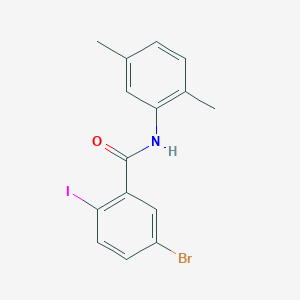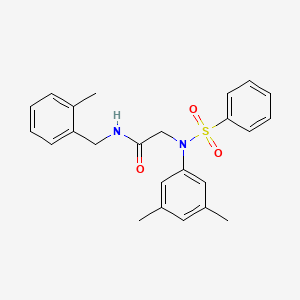
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMSO-PGB, is a compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as glycine site NMDA receptor antagonists, which have been shown to have neuroprotective effects in a variety of neurological disorders.
Mechanism of Action
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking this site, N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can reduce excessive neuronal activity and prevent excitotoxicity, which is a common mechanism of neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate release, the reduction of oxidative stress and inflammation, and the improvement of mitochondrial function. These effects are thought to contribute to the neuroprotective properties of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is that it has been shown to be well-tolerated in animal models, with few side effects. It also has a relatively long half-life, which allows for sustained neuroprotective effects. However, one limitation is that the optimal dosing and administration of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide have not yet been fully established, and further studies are needed to determine the most effective treatment regimen.
Future Directions
There are several potential future directions for research on N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of novel formulations or delivery systems for N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, which could improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide and to identify potential biomarkers for its therapeutic effects.
Scientific Research Applications
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in a variety of neurological disorders, including stroke, traumatic brain injury, and neuropathic pain. In animal models, N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce neuronal damage and improve functional outcomes following stroke and traumatic brain injury. It has also been shown to have analgesic effects in models of neuropathic pain.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-13-19(2)15-22(14-18)26(30(28,29)23-11-5-4-6-12-23)17-24(27)25-16-21-10-8-7-9-20(21)3/h4-15H,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHAIKFZWAQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



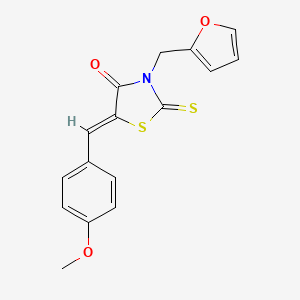
![ethyl (2-bromo-6-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3740217.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)
![(2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3740235.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3740239.png)
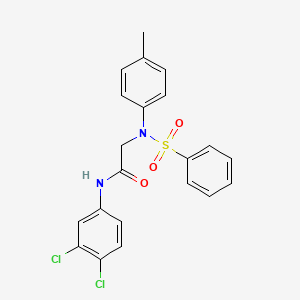

![4-(2,4-dimethylbenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3740271.png)
![N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740285.png)
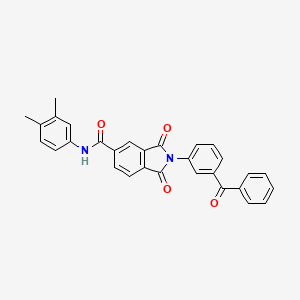
![2-fluoro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B3740297.png)
